N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-13-11-14(2)16(4)21(15(13)3)27(25,26)22-9-10-24-20(18-7-8-18)12-19(23-24)17-5-6-17/h11-12,17-18,22H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGIOHRUXYXFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide typically involves the reaction of 3,5-dicyclopropyl-1H-pyrazole with an appropriate ethylating agent, followed by sulfonation with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to downstream effects on cellular pathways and processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs often share the 3,5-dicyclopropylpyrazole core but differ in substituents, which critically influence their physicochemical and pharmacological properties. Below is a comparative analysis with key analogs:
Compound (A): N-[4-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)phenyl]-2-(quinolin-6-yl)acetamide
- Structural Differences: Backbone: Compound (A) substitutes the ethyl-tetramethylbenzene sulfonamide group with a phenyl-quinoline acetamide chain. Electron-withdrawing groups: The sulfonamide in the target compound enhances polarity and hydrogen-bonding capacity compared to the acetamide in Compound (A).
- Pharmacological Activity: Compound (A) is explicitly cited as a calcium release-activated calcium (CRAC) channel modulator for esophageal cancer treatment .
General Pyrazole-based Sulfonamides
- Example: Celecoxib (a COX-2 inhibitor). Key Differences: Celecoxib lacks cyclopropyl groups and features a trifluoromethylphenyl group instead of tetramethylbenzene.
Physicochemical and Pharmacokinetic Data (Hypothetical Comparison)
Research Findings and Challenges
- Structural Optimization : The cyclopropyl groups in the target compound enhance metabolic stability compared to unsubstituted pyrazoles but may complicate synthetic scalability .
- Biological Screening: No peer-reviewed data on the target compound’s efficacy or toxicity exists, unlike Compound (A), which has patent-backed evidence for esophageal cancer applications .
- Computational Predictions : Molecular docking studies suggest the tetramethylbenzene sulfonamide group may interact with hydrophobic enzyme pockets, but experimental validation is lacking.
Biological Activity
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a unique structural arrangement that enhances its biological activity. Key structural components include:
- Pyrazole Ring : Provides a platform for interaction with biological targets.
- Dicyclopropyl Groups : Contribute to steric hindrance and binding affinity.
- Sulfonamide Group : Often associated with various pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. In vitro studies have shown promising results in blocking COX-2 activity, similar to other sulfonamide derivatives .
- Anticancer Properties : Preliminary investigations suggest potential anticancer effects through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines. The specific interaction with molecular targets such as kinases or transcription factors may modulate cancer cell proliferation.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in signal transduction pathways. For instance, it has been noted to influence phosphodiesterase activity, which plays a crucial role in regulating intracellular levels of cyclic nucleotides .
The mechanism of action for this compound is multifaceted:
- Binding Affinity : The unique structural features enhance binding affinity to target proteins through hydrogen bonding and π-π interactions.
- Modulation of Enzyme Activity : By inhibiting specific enzymes like COX-2 and phosphodiesterases, the compound can alter inflammatory responses and signal transduction pathways.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Pyrazole Ring : This is achieved by reacting suitable diketones with hydrazine derivatives under acidic or basic conditions.
- Cyclopropyl Substitution : The pyrazole ring is then substituted with cyclopropyl groups using cyclopropyl halides.
- Ethyl Linkage Introduction : This involves reacting the pyrazole derivative with ethylating agents like ethyl bromide.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
